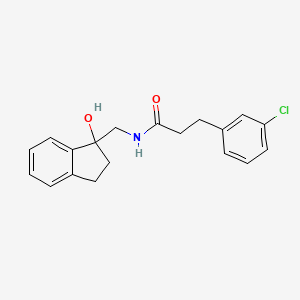

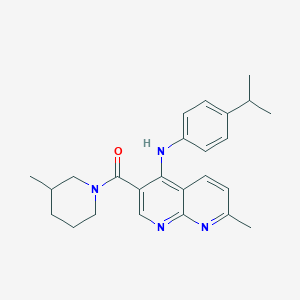

![molecular formula C10H11N3O B2805099 5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one CAS No. 2415516-93-5](/img/structure/B2805099.png)

5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one” is a derivative of pyrazolo[1,5-a]pyrazine-4(5H)-one . Pyrazole derivatives are known to exhibit a wide range of biological qualities such as cannabinoid hCB1 and hCB2 receptor, anti-inflammatory, inhibitors of p38 Kinase, CB1 receptor antagonists, antimicrobial activity .

Synthesis Analysis

The synthesis of “5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one” starts from the 3,5-dimethyl pyrazole ring and acetophenone derivatives. Five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol and 11 different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives were obtained .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one” involve the reaction of N-propargylated C-3 substituted pyrazoles with different amine derivatives using Cs2CO3 in methanol .Applications De Recherche Scientifique

Antitumor Applications

Derivatives of 5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one have been explored for their antitumor properties. For instance, a study synthesized substituted derivatives that demonstrated selective inhibition of lung cancer cell growth by inducing apoptosis, particularly in cells containing a mutated p53 gene (Hong-Shui Lv et al., 2012). Another research highlighted the synthesis of enaminones as building blocks for creating substituted pyrazoles with antitumor and antimicrobial activities, showing inhibition effects comparable to 5-fluorouracil on human breast and liver carcinoma cell lines (S. Riyadh, 2011). Furthermore, studies on glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines as anti-proliferative agents against breast cancer cells revealed significant activity, with acceptable predicted pharmacokinetics and drug-likeness properties (K. Atta et al., 2019).

Antimicrobial Activities

The antimicrobial potential of pyrazolo[1,5-a]pyrazin-4-one derivatives has been investigated, with some compounds showing promising activity against both Gram-positive and Gram-negative bacteria. A study synthesized derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, finding that the sulfamide derivative exhibited significant antibacterial activity against various bacterial strains (Ishak Bildirici et al., 2007).

Synthetic Applications

Research has also focused on the synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives for creating new chemical entities. The synthesis and annulation processes have been explored to create heterofunctionalized compounds, resulting in derivatives with fused triazole, tetrazole, or triazine rings, useful for further chemical transformations (N. M. Tsizorik et al., 2018). Additionally, palladium-catalyzed Suzuki–Miyaura cross-coupling reactions have been employed to synthesize 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines, demonstrating the versatility of this scaffold for further functionalization (Yevhenii V. Hrynyshyn et al., 2019).

Propriétés

IUPAC Name |

5-but-3-enylpyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-3-6-12-7-8-13-9(10(12)14)4-5-11-13/h2,4-5,7-8H,1,3,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRPNRTUHXSCEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1C=CN2C(=CC=N2)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

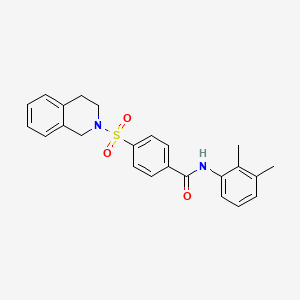

![N-(furan-2-ylmethyl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2805016.png)

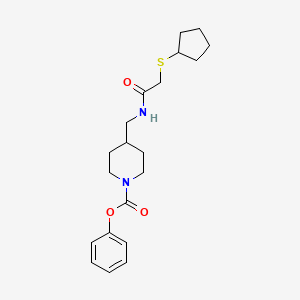

![3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride](/img/structure/B2805019.png)

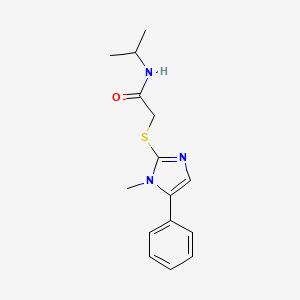

![N-methyl-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyrimidinamine](/img/structure/B2805021.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2805024.png)

![N''-(4-methoxyphenyl)-N-[(1-tosylpyrrolidin-2-yl)methyl]oxamide](/img/structure/B2805027.png)

![N-(2,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2805030.png)

![N-cyclohexyl-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2805036.png)

![4-{2-amino-1-[4-(propan-2-yl)benzenesulfonyl]ethyl}-N,N-dimethylaniline](/img/structure/B2805037.png)